molecular formula C23H26N4O6S2 B2450007 Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 919707-70-3

Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2450007
CAS No.: 919707-70-3
M. Wt: 518.6
InChI Key: ZZBGASSNPFKQGW-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O6S2 and its molecular weight is 518.6. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities, particularly in pharmacological contexts. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features several significant structural components:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Benzo[d]thiazole Moiety : Associated with anticancer and antimicrobial properties.
  • Sulfonyl Group : Enhances solubility and biological activity.

The synthesis typically involves multi-step reactions optimized for yield and purity, often monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The general synthesis pathway includes:

  • Formation of the piperazine ring.
  • Introduction of the sulfonyl group.
  • Attachment of the benzo[d]thiazole moiety.

Anticancer Properties

Preliminary studies suggest that Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibits significant anticancer activity. Compounds with similar benzo[d]thiazole structures have been shown to inhibit various cancer cell lines, potentially through mechanisms such as:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing.

A comparative analysis of related compounds indicates that those containing benzo[d]thiazole often display enhanced cytotoxicity against various cancer cell lines.

CompoundStructure FeaturesBiological Activity
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazinePiperazine ring, thiadiazoleFAAH inhibition; analgesic effects
5-[4-Methoxyphenylethyn]-piperazine derivativesSimilar piperazine structureAnticancer activity reported
7-Methylbenzo[d]thiazole derivativesThiazole structureAntimicrobial properties noted

The mechanism by which Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate:

  • Antitumor Activity : A study demonstrated that derivatives of benzo[d]thiazole exhibited potent antitumor effects against multiple cancer cell lines, highlighting the potential of this compound as a lead structure for developing new anticancer agents.
  • Antimicrobial Effects : Research indicates that similar compounds possess significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacterial strains.
  • Analgesic Properties : Some derivatives have shown promise as fatty acid amide hydrolase (FAAH) inhibitors, which may provide analgesic effects through modulation of endocannabinoid levels in the body.

Properties

IUPAC Name

ethyl 4-[4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-4-33-23(29)26-11-13-27(14-12-26)35(30,31)17-8-6-16(7-9-17)21(28)25-22-24-19-18(32-3)10-5-15(2)20(19)34-22/h5-10H,4,11-14H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBGASSNPFKQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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